molecular formula C3H8ClO3P B12111614 Dimethyl(chloromethyl)phosphonate CAS No. 6346-15-2

Dimethyl(chloromethyl)phosphonate

Cat. No.: B12111614
CAS No.: 6346-15-2
M. Wt: 158.52 g/mol
InChI Key: ZPPWLEBZLAFBSP-UHFFFAOYSA-N
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Description

Phosphonic acid, P-(chloromethyl)-, dimethyl ester is an organophosphorus compound with the molecular formula C₃H₈ClO₃P. It is a colorless liquid with a density of 1.254 g/cm³ and a boiling point of 187.5°C at 760 mmHg . This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Phosphonic acid, P-(chloromethyl)-, dimethyl ester can be synthesized through several methods. One common method involves the reaction of dimethyl phosphite with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester .

Another method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester. This reaction is often catalyzed by a Lewis acid such as aluminum chloride .

Chemical Reactions Analysis

Phosphonic acid, P-(chloromethyl)-, dimethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to form phosphonic acid and methanol.

    Substitution: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form the corresponding phosphonic acid derivative.

Scientific Research Applications

Phosphonic acid, P-(chloromethyl)-, dimethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of phosphonic acid, P-(chloromethyl)-, dimethyl ester involves the formation of a reactive intermediate, which can undergo various chemical transformations. The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different phosphonate derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, to exert their biological effects .

Comparison with Similar Compounds

Phosphonic acid, P-(chloromethyl)-, dimethyl ester can be compared with other similar compounds such as:

    Dimethyl methylphosphonate: This compound has a similar structure but lacks the chloromethyl group.

    Diethyl phosphonate: This compound has ethyl groups instead of methyl groups.

    Phosphonic acid, P-(bromomethyl)-, dimethyl ester: This compound has a bromomethyl group instead of a chloromethyl group.

Phosphonic acid, P-(chloromethyl)-, dimethyl ester is unique due to its reactivity and versatility in various chemical reactions. Its chloromethyl group allows for easy substitution with other nucleophiles, making it a valuable intermediate in the synthesis of various organophosphorus compounds .

Properties

CAS No.

6346-15-2

Molecular Formula

C3H8ClO3P

Molecular Weight

158.52 g/mol

IUPAC Name

chloro(dimethoxyphosphoryl)methane

InChI

InChI=1S/C3H8ClO3P/c1-6-8(5,3-4)7-2/h3H2,1-2H3

InChI Key

ZPPWLEBZLAFBSP-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CCl)OC

Origin of Product

United States

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